4-Chloropyrido[3,2-d]pyrimidine
Overview
Description
Scientific Research Applications
4-Chloropyrido[3,2-d]pyrimidine has a wide range of applications in scientific research, including :
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Derivatives of this compound have shown potential as enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly as anticancer and antiviral agents.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
Target of Action
4-Chloropyrido[3,2-d]pyrimidine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities . It has been found to have potential antitumor and antibacterial properties . The primary targets of this compound include various cancer targets such as tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in cellular processes.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those associated with its primary targets. For example, the compound’s interaction with tyrosine kinase could affect the signaling pathways associated with cell growth and differentiation. Similarly, its interaction with phosphatidylinositol-3 kinase could impact pathways related to cell survival and proliferation .
Pharmacokinetics
It is known that the compound has a molecular weight of 16558 , which suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its broad spectrum of activities and the range of targets it interacts with. For example, its antitumor activity suggests that it may induce apoptosis or inhibit cell proliferation in cancer cells . Its antibacterial activity suggests that it may interfere with bacterial cell wall synthesis or other vital processes .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine . Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
4-Chloropyrido[3,2-d]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth, differentiation, and apoptosis . Additionally, this compound can bind to nucleic acids, potentially interfering with DNA and RNA synthesis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the activity of mitogen-activated protein kinases (MAPKs), which play a pivotal role in transmitting extracellular signals to the cell nucleus . By affecting these pathways, this compound can induce changes in gene expression that lead to altered cellular responses, such as proliferation, differentiation, or apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides . This inhibition results in decreased DNA and RNA synthesis, ultimately affecting cell proliferation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect target enzymes or pathways . At higher doses, it can induce toxic or adverse effects, such as organ damage or systemic toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity . Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, certain transporters may facilitate the uptake of this compound into cells, while binding proteins can sequester the compound in specific organelles . These processes are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate signaling pathways . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Chloropyrido[3,2-d]pyrimidine typically involves the following steps :
Starting Materials: The synthesis begins with pyridine-2,3-diboronic acid and nitroethanone.
Intermediate Formation: The dinitrile of pyridine-2,3-diboronic acid reacts with nitroethanone to form an intermediate.
Reduction and Further Reaction: The intermediate is then reduced and further reacted to form this compound.
Industrial Production Methods:
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yield and purity, often using catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions:
4-Chloropyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be substituted by nucleophiles under appropriate conditions.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions typically occur under basic conditions.
Electrophilic Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents can be used under acidic or neutral conditions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridopyrimidine derivative .
Comparison with Similar Compounds
- Pyrido[2,3-d]pyrimidine
- Pyrido[3,4-d]pyrimidine
- Pyrido[4,3-d]pyrimidine
Comparison:
4-Chloropyrido[3,2-d]pyrimidine is unique due to the presence of a chlorine atom at the 4-position, which can significantly influence its reactivity and biological activity compared to other pyridopyrimidine isomers . This structural feature makes it a valuable scaffold for the development of new bioactive molecules .
Properties
IUPAC Name |
4-chloropyrido[3,2-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-7-6-5(10-4-11-7)2-1-3-9-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTHTRIHQGKZNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=N2)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60518196 | |
Record name | 4-Chloropyrido[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60518196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51674-77-2 | |
Record name | 4-Chloropyrido[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60518196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloropyrido[3,2-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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